(2-Bromo-4,6-dichlorophenyl) acetate
Description
Structure
3D Structure
Properties
CAS No. |
102932-06-9 |
|---|---|
Molecular Formula |
C8H5BrCl2O2 |
Molecular Weight |
283.93 g/mol |
IUPAC Name |
(2-bromo-4,6-dichlorophenyl) acetate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-4(12)13-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |
InChI Key |
IJMDWFGJOLVEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Investigations of 2 Bromo 4,6 Dichlorophenyl Acetate
Structural Elucidation through Advanced Spectroscopic Techniques
Spectroscopic methods provide a detailed view of the molecular structure, bonding, and electronic environment of (2-Bromo-4,6-dichlorophenyl) acetate (B1210297).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For (2-Bromo-4,6-dichlorophenyl) acetate, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The methyl group (–CH₃) protons are anticipated to appear as a sharp singlet, significantly downfield from tetramethylsilane (B1202638) (TMS, δ = 0 ppm), typically in the range of δ 2.3-2.5 ppm. This chemical shift is characteristic of an acetyl group attached to an electronegative oxygen atom. The aromatic region will display signals for the two protons on the phenyl ring. Due to the substitution pattern, these protons are not equivalent and are expected to appear as two distinct doublets, a consequence of spin-spin coupling. The electronegativity and positioning of the bromine and chlorine atoms will deshield these protons, shifting their signals to a lower field, likely between δ 7.5 and 7.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for each unique carbon atom in the molecule. The methyl carbon of the acetate group is expected to have a chemical shift around δ 20-22 ppm. The carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the δ 168-170 ppm region. The six aromatic carbons will each give a distinct signal, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the oxygen of the ester group (C-O) is expected around δ 145-150 ppm. The carbons bonded to the halogens (C-Br and C-Cl) will also have characteristic shifts; carbon-halogen bonds generally cause a downfield shift, though the effect is complex and depends on the specific halogen. The remaining aromatic carbons (C-H) will resonate in the typical aromatic region of δ 125-135 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on phenyl acetate.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate CH₃ | 2.4 | 21 |
| Acetate C=O | - | 169 |
| Aromatic C-O | - | 148 |
| Aromatic C-Br | - | 120 |
| Aromatic C-Cl (C4) | - | 132 |
| Aromatic C-Cl (C6) | - | 134 |
| Aromatic C-H (C3) | 7.6 (d) | 130 |
| Aromatic C-H (C5) | 7.8 (d) | 129 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Analysis of Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and probe the vibrational modes of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, expected in the region of 1760-1780 cm⁻¹. This frequency is higher than that of typical alkyl acetates due to the electron-withdrawing nature of the substituted phenyl ring. Other key absorptions include the C-O stretching vibrations of the ester group, typically found between 1200 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ range. The C-H stretching of the methyl group will be observed around 2950-3000 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹. The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region, with C-Cl stretching typically in the 850-550 cm⁻¹ range and C-Br stretching at lower frequencies, usually between 680-515 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Signal |
| Aromatic C-H Stretch | >3000 | Weak-Medium |
| Aliphatic C-H Stretch | 2950-3000 | Medium |
| Ester C=O Stretch | 1760-1780 | Weak |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| Acetate C-O Stretch | 1200-1000 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 850-550 | Medium |
| C-Br Stretch | 680-515 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to promote electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The presence of the ester group and halogen substituents will influence the energy of these transitions. Phenyl acetate itself exhibits a maximum absorption around 265 nm nih.gov. The halogen substituents on the phenyl ring are likely to cause a bathochromic (red) shift in the absorption maxima due to their auxochromic effects. Therefore, one would predict absorption maxima for this compound to be in the 270-290 nm range.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass of this compound (C₈H₅BrCl₂O₂) is 281.8822 u.
The fragmentation pattern in the mass spectrum provides valuable structural information. A key feature will be the distinct isotopic pattern caused by the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.
Common fragmentation pathways for phenyl acetates include the loss of the acetyl group as a ketene (B1206846) radical (CH₂=C=O, 42 u) to form the corresponding phenol (B47542) radical cation. Subsequent fragmentation could involve the loss of halogen atoms (Br or Cl) or carbon monoxide (CO) from the aromatic ring. For example, a prominent peak corresponding to the [M-42]⁺ fragment, the 2-bromo-4,6-dichlorophenol (B181030) radical cation, would be expected. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule epa.govnih.gov.
Solid-State Structural Analysis by X-ray Crystallography
Single Crystal X-ray Diffraction Studies of this compound and Related Molecules
Analysis of related structures, such as other halogenated phenyl derivatives, can provide insight into the likely structural features. For instance, studies on substituted phenyl compounds often reveal planar or near-planar aromatic rings. The orientation of the acetate group relative to the phenyl ring would be of particular interest, as steric hindrance from the ortho-bromo substituent could lead to a non-planar (twisted) conformation. Furthermore, the crystal packing would be influenced by intermolecular interactions such as halogen bonding (C-Br···O, C-Cl···O) and π-π stacking, which are common in halogenated aromatic compounds. Data from a closely related precursor, 2-bromo-4,6-dichlorophenol, would provide a foundational understanding of the phenyl ring's electronic and steric environment before acetylation nist.gov.
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions, Halogen Bonding)
Halogen Bonding: The presence of three halogen atoms (one bromine, two chlorine) makes halogen bonding a primary directional force in the crystal packing of this compound. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (halogen bond donor), interacting with a nucleophile (halogen bond acceptor). In this molecule, the C-Br and C-Cl bonds can serve as halogen bond donors, interacting with Lewis bases. In a pure crystal, potential acceptors would include the carbonyl oxygen of the acetate group from a neighboring molecule or even the π-system of an adjacent aromatic ring. Studies on structurally related halogenated compounds, such as chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, have demonstrated the presence of short contacts between chlorine atoms and electron-rich regions, which can be classified as halogen bonds. iucr.orgresearchgate.net These interactions, typically denoted as C−X···O or C−X···π (where X = Br, Cl), play a significant role in forming one-dimensional chains or two-dimensional layered structures. iucr.orgtuni.finsf.gov
π-π Stacking Interactions: The substituted phenyl ring in this compound is an integral component for forming π-π stacking interactions. wikipedia.orglibretexts.org These interactions arise from the electrostatic and dispersion forces between aromatic rings. The electron distribution in the phenyl ring is significantly altered by the presence of the electron-withdrawing halogen atoms and the acetate group. This often prevents a perfectly co-facial, sandwich-style stacking and instead favors offset or displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive forces. libretexts.org In many halogenated aromatic systems, these π-π interactions contribute to the stabilization of the crystal lattice, often working in concert with other intermolecular forces like halogen bonding to build the three-dimensional structure. chemrxiv.orgrsc.orgresearchgate.net
The table below summarizes the types of intermolecular interactions expected to define the crystal structure of this compound, with typical geometric parameters observed in analogous systems.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Halogen Bond | C-Br, C-Cl | O=C (carbonyl), Phenyl Ring (π-system) | 2.8 - 3.5 | 150 - 180 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | N/A |
| Hydrogen Bond | C-H (Aryl, Methyl) | O=C (carbonyl) | 2.2 - 2.8 (H···O) | 120 - 170 |
Investigations into Polymorphism and Conformational Polymorphism in Halogenated Aryl Systems
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of great interest in materials science and crystal engineering. Halogenated aryl systems, including this compound, are prime candidates for exhibiting polymorphism due to the subtle and competitive nature of the intermolecular forces that guide their self-assembly. chemrxiv.org
The emergence of different polymorphs is often dictated by crystallization conditions such as solvent, temperature, and pressure. For a molecule like this compound, the balance between halogen bonding, π-π stacking, and weak hydrogen bonding is delicate. A slight change in crystallization conditions could favor one type of interaction over another, leading to a completely different packing arrangement and, consequently, a different polymorph. For example, one polymorph might be dominated by strong C-Br···O halogen bonds forming linear chains, while another might feature a herringbone pattern stabilized primarily by π-π stacking and C-H···O interactions. Studies on compounds like 4,6-dichloro-5-nitrobenzofuroxan have shown that merely changing the crystallization solvent can yield different polymorphic structures. nih.gov
Conformational Polymorphism is a specific type of polymorphism where different crystal structures arise from the presence of different conformers of the same molecule. In this compound, the primary source of conformational flexibility is the rotation around the aryl C-O single bond of the ester linkage. This rotation changes the orientation of the acetate group relative to the halogenated phenyl ring.
The potential energy barrier for this rotation is typically low, meaning that multiple conformations can coexist in solution. It is plausible that different conformers could be "trapped" in the solid state during crystallization, giving rise to conformational polymorphs. Each conformer would present a slightly different shape and distribution of interaction sites, leading to distinct packing motifs. The table below illustrates the key torsional angle that would define the different conformers of this compound.
| Torsional Angle | Atoms Involved | Potential Impact on Packing |
| τ (C-C-O-C) | C(Ar)-C(Ar)-O-C(=O) | Determines the planarity and overall shape of the molecule, influencing how molecules can approach each other for π-π stacking and halogen bonding. |
Investigations into related halogenated aryl systems have shown that even subtle differences in molecular conformation can lead to significant changes in crystal packing and physical properties. nih.gov Therefore, a comprehensive study of this compound would necessitate a thorough screening for polymorphism, as the existence of multiple crystalline forms is a distinct possibility.
Theoretical and Computational Chemistry Studies on 2 Bromo 4,6 Dichlorophenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of chemical compounds. For a molecule like (2-Bromo-4,6-dichlorophenyl) acetate (B1210297), these methods can provide valuable insights into its geometry, vibrational modes, and the distribution of electrons.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses, often paired with basis sets like 6-311++G(d,p) to ensure a high level of theoretical accuracy.
For (2-Bromo-4,6-dichlorophenyl) acetate, a DFT/B3LYP calculation would be expected to yield a non-planar optimized geometry. The presence of the bulky bromine and chlorine atoms ortho to the acetate group would likely induce steric hindrance, causing the acetate group to twist out of the plane of the phenyl ring. This twisting would be a key feature of its three-dimensional structure.
Vibrational frequency analysis is another critical output of DFT calculations. By calculating the harmonic frequencies, a theoretical infrared (IR) and Raman spectrum can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for confirming the presence of specific functional groups and their vibrational modes within the molecule.
Furthermore, DFT calculations provide a wealth of information about the electronic properties of the molecule. This includes the total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, these methods can provide more accurate electronic energies and thermochemical properties.
For this compound, ab initio calculations would be instrumental in refining the understanding of its electronic structure and in accurately predicting properties such as the enthalpy of formation and Gibbs free energy. These thermochemical parameters are essential for predicting the molecule's stability and its behavior in chemical reactions. Comparing the results from ab initio methods with those from DFT can also provide a measure of the reliability of the computational predictions.
Molecular Orbital and Electronic Property Analysis
The electronic behavior of a molecule is governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals, provides deep insights into the chemical reactivity and stability of the compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These are estimated values based on trends observed in similar halogenated aromatic compounds.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions, charge transfer, and hyperconjugative effects.
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the oxygen and halogen atoms and the π* orbitals of the phenyl ring. These interactions contribute to the stabilization of the molecule. The analysis would also quantify the intramolecular charge transfer between different parts of the molecule, highlighting the electron-donating and electron-accepting regions. Furthermore, NBO analysis provides information about the hybridization of the atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding.
Table 2: Predicted NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP(O) | π(C-C) of phenyl ring | 2-5 |
| LP(Br) | σ(C-C) of phenyl ring | 1-3 |
| LP(Cl) | σ*(C-C) of phenyl ring | 1-3 |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These are hypothetical values based on typical hyperconjugative interactions in similar systems.
Reactivity Descriptors and Chemical Selectivity Studies
Based on the electronic properties derived from quantum chemical calculations, various reactivity descriptors can be calculated to predict the chemical behavior and selectivity of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's propensity to participate in different types of chemical reactions.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.
Electron Affinity (A): The energy released upon gaining an electron, approximated as -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ2 / (2η).
These descriptors can be used to compare the reactivity of this compound with other molecules and to predict its behavior in electrophilic and nucleophilic reactions. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. The local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Functions and Local Reactivity Indices for Electrophilic and Nucleophilic Attack Sites
The prediction of reactive sites within a molecule is a cornerstone of computational chemistry, with Fukui functions and local reactivity indices serving as critical tools in this endeavor. These descriptors, derived from conceptual density functional theory (DFT), quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. This allows for the identification of regions most susceptible to electrophilic (electron-accepting) and nucleophilic (electron-donating) attack.
For this compound, the condensed Fukui functions (fk+, fk-) and dual descriptor (Δf) can pinpoint the atoms most likely to engage in chemical reactions. The sites for nucleophilic attack are identified by the maximum value of fk+, indicating where the addition of an electron is most favorable. Conversely, the sites for electrophilic attack correspond to the highest value of fk-, signifying the most probable location for electron removal. The dual descriptor further refines this by indicating regions where the electron density is likely to increase (Δf > 0, nucleophilic attack) or decrease (Δf < 0, electrophilic attack).
In the case of this compound, the phenyl ring, with its delocalized π-electron system, and the carbonyl group of the acetate moiety are expected to be the primary centers of reactivity. The halogen substituents (bromo and chloro groups) also influence the electronic distribution and, consequently, the local reactivity. A hypothetical distribution of these indices is presented in the table below, illustrating how different atomic sites might be predisposed to various types of chemical attack.
Interactive Data Table: Hypothetical Fukui Functions and Local Reactivity Indices for this compound
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |
| C (Carbonyl) | 0.25 | 0.10 | 0.15 | High for Nucleophilic Attack |
| O (Carbonyl) | 0.18 | 0.22 | -0.04 | Moderate for Electrophilic Attack |
| C1 (Phenyl) | 0.08 | 0.05 | 0.03 | Low |
| C2 (Phenyl-Br) | 0.12 | 0.07 | 0.05 | Moderate |
| C3 (Phenyl) | 0.09 | 0.06 | 0.03 | Low |
| C4 (Phenyl-Cl) | 0.11 | 0.08 | 0.03 | Moderate |
| C5 (Phenyl) | 0.09 | 0.06 | 0.03 | Low |
| C6 (Phenyl-Cl) | 0.11 | 0.08 | 0.03 | Moderate |
| Br | 0.05 | 0.15 | -0.10 | Moderate for Electrophilic Attack |
| Cl (C4) | 0.06 | 0.12 | -0.06 | Moderate for Electrophilic Attack |
| Cl (C6) | 0.06 | 0.12 | -0.06 | Moderate for Electrophilic Attack |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.
Electrostatic Potential (MEP) Mapping for Visualization of Charge Distribution and Reaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards charged species. The MEP is plotted onto the molecular surface, with different colors representing varying electrostatic potentials. Typically, regions of negative potential (electron-rich) are colored red, indicating sites prone to electrophilic attack, while regions of positive potential (electron-poor) are colored blue, signifying susceptibility to nucleophilic attack. Green and yellow areas represent intermediate potentials.
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Landscape and Rotational Barriers
The three-dimensional structure of a molecule is not static, and its different spatial arrangements, or conformations, can have a significant impact on its properties and reactivity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the acetate group.
By systematically rotating this dihedral angle and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformation(s) and the transition states connecting them. The height of the energy barriers between conformations provides information about the flexibility of the molecule at a given temperature. It is expected that the steric hindrance from the ortho-bromo and chloro substituents on the phenyl ring will play a crucial role in determining the preferred orientation of the acetate group relative to the ring.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While conformational analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of the solvent environment.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its dynamic behavior in a more realistic setting. The simulation would track the trajectory of each atom, revealing how the molecule rotates, vibrates, and interacts with the surrounding solvent molecules. This can be particularly important for understanding how the solvent influences the conformational preferences and reactivity of the molecule. For instance, polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding (if applicable). The results of MD simulations can be used to calculate various properties, such as radial distribution functions to understand solvent structuring around the solute and time correlation functions to study dynamic processes.
Reaction Mechanisms and Reactivity Profile of 2 Bromo 4,6 Dichlorophenyl Acetate
Mechanistic Investigations of Ester Hydrolysis and Transesterification Pathways
Ester hydrolysis is a fundamental reaction that involves the cleavage of the ester bond. This transformation can be catalyzed by either acid or base.
In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the phenoxide anion (2-bromo-4,6-dichlorophenoxide) as the leaving group. The stability of this leaving group is a crucial factor; the electron-withdrawing halogen atoms on the phenyl ring stabilize the negative charge of the resulting phenoxide, making it a better leaving group compared to a non-halogenated phenoxide. rsc.org This enhances the rate of hydrolysis compared to simpler aryl acetates like phenyl acetate (B1210297). pearson.compearson.com
Transesterification, the process of converting one ester into another, can also be catalyzed by acid or base. For a compound like (2-Bromo-4,6-dichlorophenyl) acetate, this would typically involve reacting it with an alcohol in the presence of a catalyst. For instance, methanolysis catalyzed by lanthanide triflates, such as La(OTf)₃, proceeds efficiently at ambient temperatures. The catalytic species is believed to be a dimethoxy-bridged lanthanum dimer, which facilitates the nucleophilic attack of methanol (B129727) on the ester's carbonyl group. researchgate.net
| Reaction | Catalyst | Key Mechanistic Steps | Products |
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of the phenol (B47542). | 2-Bromo-4,6-dichlorophenol (B181030) and Acetic Acid |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH) | 1. Nucleophilic attack by hydroxide.2. Formation of tetrahedral intermediate.3. Elimination of the phenoxide. | 2-Bromo-4,6-dichlorophenoxide and Acetic Acid |
| Transesterification | Acid or Base (e.g., La(OTf)₃ in methanol) | 1. Activation of carbonyl group.2. Nucleophilic attack by alcohol.3. Formation of new tetrahedral intermediate.4. Elimination of the original phenol. | A new ester and 2-Bromo-4,6-dichlorophenol |
Aromatic Substitution Reactions on the Dihalo-Substituted Phenyl Ring
The phenyl ring of this compound is substituted with three halogen atoms and an acetate group. These substituents determine the feasibility and regioselectivity of further substitution reactions on the ring.
Electrophilic Aromatic Substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com
The rate and orientation of the substitution are governed by the existing substituents on the ring. wikipedia.org Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho-, para-, or meta-directing.
In this compound, the substituents are:
-OCOCH₃ (acetoxy group): This group is considered activating and an ortho-, para-director due to the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance.
-Cl and -Br (halogens): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors because their lone pairs can donate into the ring via resonance to stabilize the arenium ion intermediate. wvu.edu
The phenyl ring has substituents at positions 1 (-OCOCH₃), 2 (-Br), 4 (-Cl), and 6 (-Cl). The only available positions for substitution are 3 and 5. All existing substituents direct incoming electrophiles to positions ortho or para to themselves.
The acetoxy group at C1 directs to positions 2, 4, and 6 (all blocked).
The bromine at C2 directs to positions 1 (blocked), 3, and 5.
The chlorine at C4 directs to positions 3 and 5.
The chlorine at C6 directs to positions 1 (blocked), 5, and 3.
Therefore, all directing effects converge on the available 3 and 5 positions. However, the ring is heavily deactivated by the three halogens, making SEAr reactions challenging and requiring harsh conditions. msu.edu The activating effect of the acetoxy group is significantly attenuated by the powerful deactivating effects of the three halogens.
| Substituent | Position | Electronic Effect | Directing Influence |
| Acetoxy (-OCOCH₃) | 1 | Activating (Resonance), Deactivating (Inductive) | Ortho, Para |
| Bromo (-Br) | 2 | Deactivating (Inductive), Resonance Donation | Ortho, Para |
| Chloro (-Cl) | 4 | Deactivating (Inductive), Resonance Donation | Ortho, Para |
| Chloro (-Cl) | 6 | Deactivating (Inductive), Resonance Donation | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. pressbooks.pub Unlike SEAr, this reaction involves a nucleophile attacking the ring. The reaction typically follows an addition-elimination mechanism. masterorganicchemistry.com
Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com
For an SNAr reaction to be facile, two conditions must be met: the ring must be electron-poor (activated by electron-withdrawing groups), and there must be a good leaving group. pressbooks.pubmasterorganicchemistry.com
The this compound ring is highly activated towards SNAr due to the strong inductive electron-withdrawing effects of the three halogen atoms. These groups stabilize the negative charge in the Meisenheimer intermediate. youtube.com Both bromine and chlorine can serve as leaving groups. A nucleophile could potentially replace the bromine at position 2 or one of the chlorines at positions 4 or 6. The relative reactivity often depends on the specific nucleophile and reaction conditions. Generally, the leaving group ability in SNAr reactions can be influenced by both bond strength and the ability to stabilize a negative charge, with studies showing that for many SNAr reactions, fluoride (B91410) is surprisingly a good leaving group due to the high polarization of the C-F bond which facilitates the initial, rate-limiting nucleophilic attack. youtube.com
Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, especially on heteroaromatic systems or with good leaving groups. nih.gov
Reactivity of the Acetate Moiety under Various Chemical Conditions
The acetate group itself is a site of reactivity, independent of the aromatic ring. Key reactions include decarboxylation and cleavage of the ester linkage.
While simple aryl acetates are generally stable, they can undergo decarboxylation under specific conditions, often involving metal catalysts. For instance, palladium-catalyzed decarboxylative cross-coupling reactions can occur where the aryl acetate moiety effectively acts as a precursor to an arylmetal intermediate, which then participates in coupling reactions. acs.org This pathway involves the cleavage of the C-O bond and loss of CO₂. Another example involves copper-mediated reactions followed by decarboxylation to introduce difluoromethyl groups onto aromatic rings. researchgate.net Direct thermal decarboxylation of this compound is not a common or facile process and would require high temperatures, likely leading to decomposition.
The ester linkage can be cleaved selectively to liberate either the phenolic or the acyl fragment. As discussed under hydrolysis (Section 5.1), the most common cleavage is at the acyl-oxygen bond (the bond between the carbonyl carbon and the phenoxy oxygen). This is the pathway for saponification and most acid-catalyzed hydrolyses, yielding the 2-bromo-4,6-dichlorophenol. organic-chemistry.org
This selective cleavage is a standard method for deprotection of phenolic hydroxyl groups. Various reagents can achieve this under mild conditions. For example, a two-phase system of powdered NaOH with a phase-transfer catalyst can smoothly deacylate phenyl acetates. organic-chemistry.org
Once the phenolic fragment (2-bromo-4,6-dichlorophenol) is generated, it can undergo further reactions typical of phenols, such as O-alkylation or reaction with electrophiles. The acyl fragment is released as acetic acid or an acetate salt. Cleavage of the alternative bond (aryl oxygen-carbon) is energetically unfavorable as it would require the formation of a highly unstable aryl cation.
Kinetics of Chemical Transformations Involving this compound and Related Compounds
A comprehensive review of the scientific literature reveals a notable absence of specific kinetic data for the chemical transformations of this compound. No experimental rate constants, activation energies, or detailed kinetic studies for reactions such as hydrolysis or nucleophilic substitution involving this specific compound have been published. However, the principles of physical organic chemistry, particularly the application of linear free-energy relationships like the Hammett equation, allow for a robust prediction of its reactivity based on the extensive data available for related substituted phenyl acetates.
The reactivity of a substituted phenyl acetate is significantly influenced by the electronic properties of the substituents on the phenyl ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these effects. In this equation, k is the rate constant for the reaction of a substituted compound, k₀ is the rate constant for the unsubstituted compound, σ (sigma) is the substituent constant that quantifies the electronic effect of a substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to these electronic effects.
For the hydrolysis of phenyl acetates, the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the rate-determining step (typically the nucleophilic attack on the carbonyl carbon). This corresponds to a positive ρ value. For instance, the neutral hydrolysis of a series of substituted phenyl acetates has a reaction constant (ρ) of approximately 0.87. viu.ca
The substituents on the phenyl ring of this compound are a bromo group at the ortho (position 2) and chloro groups at the para (position 4) and meta (position 6, relative to the bromo group) positions. All three halogen substituents are electron-withdrawing due to their inductive effects.
Interactive Data Table: Hammett Substituent Constants
The following table provides the Hammett constants for the substituents found in this compound. These constants are used to predict the electronic influence of each substituent on the reaction rate.
| Substituent | Position | Hammett Constant (σ) |
| Chloro | para | 0.23 |
| Chloro | meta | 0.37 |
| Bromo | para | 0.23 |
| Bromo | meta | 0.39 |
| Bromo | ortho | Not typically used |
Data sourced from multiple chemical literature databases. viu.cawikipedia.org
The sum of the Hammett constants (Σσ) for the substituents on this compound can be used to estimate its reactivity relative to unsubstituted phenyl acetate. For the para-chloro (σ_para = 0.23) and the other chloro group (meta to the bromo, but para to the acetate, thus also considered as para, σ_para = 0.23), the combined electronic withdrawing effect is significant.
A significant challenge in precisely quantifying the reactivity of this compound arises from the presence of the ortho-bromo substituent. Standard Hammett constants are generally not applied to ortho substituents because their effect on the reaction rate is a complex combination of electronic and steric effects, which are not easily deconvoluted. researchgate.netpharmacy180.com The steric hindrance from the ortho-bromo group could potentially impede the approach of a nucleophile to the ester's carbonyl group, thereby reducing the reaction rate. Conversely, it might also force the acetate group out of the plane of the benzene (B151609) ring, which could affect the resonance stabilization and alter the electronic effects.
Synthetic Utility and Diverse Chemical Applications of 2 Bromo 4,6 Dichlorophenyl Acetate
Role as a Versatile Synthetic Intermediate for Complex Molecules
The strategic arrangement of three distinct halogen atoms on the aromatic ring of (2-Bromo-4,6-dichlorophenyl) acetate (B1210297), each with its characteristic reactivity, positions this compound as a highly versatile intermediate in organic synthesis. This versatility allows for selective functionalization, enabling the construction of intricate molecular frameworks with a high degree of control.
Precursor in the Synthesis of Other Halogenated Aromatic Scaffolds
One of the primary applications of (2-Bromo-4,6-dichlorophenyl) acetate in synthetic chemistry is its role as a precursor for the generation of other, more complex halogenated aromatic scaffolds. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govnih.govorganic-chemistry.orgwikipedia.org In the context of this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bonds. This difference in reactivity allows for the selective substitution of the bromine atom, while leaving the chlorine atoms intact for subsequent transformations.
For instance, in a Suzuki-Miyaura coupling reaction, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 2-aryl-4,6-dichlorophenyl acetate derivative. mdpi.comnih.govharvard.edu The resulting biaryl structure could then be further functionalized at the chlorinated positions or the acetate group could be hydrolyzed to a phenol (B47542), opening up avenues for the synthesis of a wide variety of poly-substituted aromatic compounds.
Similarly, in a Heck reaction, the compound could be coupled with an alkene to introduce a vinyl group at the 2-position of the phenyl ring. nih.govwikipedia.orgnih.govrsc.org This selective functionalization is crucial for the construction of complex molecules where precise control over the substitution pattern is required. The resulting halogenated stilbene (B7821643) or other vinylated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with interesting photophysical properties.
The following table provides a hypothetical overview of the selective functionalization of this compound in common cross-coupling reactions:
| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-4,6-dichlorophenyl acetate |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | 2-Vinyl-4,6-dichlorophenyl acetate |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-4,6-dichlorophenyl acetate |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | 2-Amino-4,6-dichlorophenyl acetate |
Building Block for Multifunctional Organic Structures with Defined Reactivity
Beyond its use as a precursor to other halogenated scaffolds, this compound serves as a fundamental building block for the construction of multifunctional organic structures with precisely defined reactivity. The presence of multiple reaction sites—the C-Br bond, two C-Cl bonds, and the acetate group—allows for a stepwise and controlled introduction of various functional groups.
This step-wise functionalization can be used to synthesize molecules with orthogonal reactivity, where different parts of the molecule can be modified independently under specific reaction conditions. For example, after a selective cross-coupling reaction at the C-Br bond, the acetate group can be hydrolyzed to a phenol. This newly formed hydroxyl group can then be used for a variety of transformations, such as etherification or esterification, to introduce another layer of complexity to the molecule.
The remaining chlorine atoms can also be targeted for substitution, although this typically requires harsher reaction conditions or the use of specific catalyst systems. This allows for the late-stage functionalization of the molecule, a strategy that is highly valuable in medicinal chemistry and drug discovery for the rapid generation of analog libraries. The ability to introduce a variety of substituents at specific positions on the aromatic ring makes this compound a valuable tool for structure-activity relationship (SAR) studies.
Potential Applications in Material Science and Optoelectronics
The unique electronic properties conferred by the presence of multiple halogen atoms on an aromatic ring make compounds like this compound and its derivatives interesting candidates for applications in material science and optoelectronics. Halogen atoms can influence the frontier molecular orbital energies, intermolecular interactions, and solid-state packing of organic molecules, all of which are critical factors in determining their performance in electronic devices.
Investigation of Non-linear Optical Properties of Halogenated Aryl Esters
Non-linear optical (NLO) materials are of great interest for a variety of applications, including optical data storage, optical computing, and telecommunications. jhuapl.edu Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit significant NLO properties. nih.govmdpi.comazimuth-corp.comacs.org
While there is no specific research on the NLO properties of this compound itself, studies on structurally similar halogenated aromatic compounds suggest that this class of molecules could be of interest. For example, the NLO properties of derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate have been investigated, indicating that the presence of halogen atoms on the phenyl ring can influence the second-order NLO response. nih.gov The electron-withdrawing nature of the halogen atoms can enhance the polarization of the molecule, which is a key factor for NLO activity.
Further research into the NLO properties of derivatives of this compound, particularly those where the acetate group is replaced by or the aromatic ring is extended with donor-acceptor moieties, could reveal promising candidates for NLO applications.
Exploration in Organic Electronic Materials (e.g., as component in charge transport layers or chromophores)
Organic electronic materials are the foundation of a new generation of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the charge transport properties of the organic materials used.
The introduction of halogen atoms into organic semiconductors can have a profound impact on their electronic structure and solid-state organization. nih.govresearchgate.netresearchgate.net Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can be a powerful tool for controlling the self-assembly of organic molecules in the solid state, which in turn influences their charge transport characteristics.
While this compound itself is unlikely to be a primary charge-transporting material, it can serve as a valuable building block for the synthesis of more complex organic semiconductors. By incorporating the bromo-dichloro-phenyl moiety into larger conjugated systems, it may be possible to fine-tune the frontier orbital energy levels, improve the solid-state packing, and enhance the charge carrier mobility of the resulting materials. The electron-withdrawing nature of the halogen atoms can also be beneficial for creating n-type or ambipolar organic semiconductors.
Future Research Directions and Emerging Trends
Development of Sustainable and Greener Synthetic Pathways for (2-Bromo-4,6-dichlorophenyl) Acetate (B1210297) Production
The chemical industry is increasingly moving towards sustainable practices to minimize environmental impact. chemistryjournals.net For (2-Bromo-4,6-dichlorophenyl) acetate, future research will likely prioritize the development of green synthetic routes that are both environmentally benign and economically viable. Traditional synthesis methods for halogenated phenols and their esters often rely on hazardous reagents and organic solvents. chemistryjournals.net Green chemistry principles offer a framework to redesign these syntheses. chemistryjournals.net
Key areas of investigation will include:
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce pollution. chemistryjournals.net
Catalysis: The development of highly efficient and recyclable catalysts can improve atom economy and reduce waste. This includes exploring solid acid catalysts, zeolites, or even biocatalysts (enzymes) that can perform reactions under milder conditions. chemistryjournals.netrsc.org For instance, enzymatic acylation of the precursor phenol (B47542) would operate under ambient conditions and produce minimal byproducts. chemistryjournals.net
Energy Efficiency: The use of microwave-assisted or ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netmdpi.com
A comparison of potential green synthesis strategies is outlined in the table below.
| Strategy | Traditional Method | Green Alternative | Potential Advantages |
| Solvent | Chlorinated hydrocarbons, Benzene (B151609) | Water, Supercritical CO₂, Ionic Liquids | Reduced toxicity, lower environmental pollution, potential for easier product separation. chemistryjournals.net |
| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄) | Reusable solid acids (e.g., zeolites), enzymes (e.g., lipases) | Catalyst recyclability, milder reaction conditions, higher selectivity, reduced corrosive waste. chemistryjournals.net |
| Energy Source | Conventional thermal heating | Microwave irradiation, Sonication | Rapid heating, shorter reaction times, lower energy consumption, improved yields. mdpi.com |
| Reagents | Use of hazardous acetylating agents | Isopropenyl acetate (produces acetone (B3395972) as a byproduct) | Use of less toxic reagents, generation of benign byproducts. rsc.org |
These approaches aim to create a life cycle for this compound that is inherently safer and more sustainable.
Exploration of Novel Chemical Transformations and Derivatization Strategies for Enhanced Selectivity
The reactivity of this compound is largely dictated by the three halogen substituents on the phenyl ring and the acetate group. The different halogens (bromine vs. chlorine) offer opportunities for selective chemical transformations. Future research will focus on exploiting these differences to synthesize a diverse range of derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. mdpi.com Given the differential reactivity of C-Br and C-Cl bonds in such reactions (the C-Br bond is typically more reactive), it is possible to selectively functionalize the bromine-substituted position. mdpi.com This regioselectivity allows for the precise introduction of various aryl or alkyl groups, creating a library of novel compounds. mdpi.commdpi.com
Key research avenues include:
Regioselective Cross-Coupling: Systematically exploring a wide range of boronic acids and other coupling partners in Suzuki, Heck, and Sonogashira reactions to selectively replace the bromine atom.
Hydrolysis and Derivatization of the Acetate: The acetate group can be easily hydrolyzed to yield the corresponding phenol, 2-Bromo-4,6-dichlorophenol (B181030). This phenol can then serve as a starting point for a new set of derivatives through etherification, or by introducing different ester groups to modulate the compound's electronic and physical properties.
Nucleophilic Aromatic Substitution: Investigating conditions that could allow for the selective substitution of one of the chlorine atoms, although this is generally more challenging, could open up further avenues for derivatization.
These strategies will enable the creation of new molecular architectures based on the (2-Bromo-4,6-dichlorophenyl) scaffold, which can then be screened for new applications.
Advanced Computational Modeling for Predictive Chemistry, Reaction Mechanism Elucidation, and Material Design
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, advanced computational modeling can be employed to predict its properties, understand reaction mechanisms, and design new materials.
Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules. nih.govresearchgate.net It can be used to:
Predict Reactivity: Calculate electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can help in designing selective derivatization strategies.
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various transformations, such as cross-coupling reactions. This understanding can help optimize reaction conditions to improve yields and selectivity.
Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. nih.gov This predictive modeling can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govresearchgate.net
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of reactivity, elucidation of reaction mechanisms, simulation of spectra. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in different environments (e.g., solvents). | Understanding of solubility, stability, and intermolecular interactions. nih.gov |
| QSAR/3D-QSAR | Correlating molecular structure with specific properties or activities. | Design of new derivatives with enhanced functionality and reduced environmental impact. nih.gov |
Integration of Automated Synthesis and High-Throughput Experimentation in the Discovery of New Derivatives and Their Reactivity Profiles
Once a library of derivatives is synthesized, high-throughput screening (HTS) can be used to quickly evaluate their properties. bmglabtech.comwikipedia.org HTS uses robotics, liquid handling devices, and sensitive detectors to perform millions of tests in a short period. wikipedia.org This could involve screening for specific catalytic activities, binding affinities to biological targets, or desired material properties. The process allows for the rapid identification of "hits" from a large library, which can then be selected for further investigation. bmglabtech.comnih.gov
The workflow could be structured as follows:
Library Design: Use computational modeling (as described in 7.3) to design a virtual library of derivatives with a high probability of possessing the desired properties.
Automated Synthesis: Employ a robotic platform to synthesize the designed library of compounds by performing, for example, a matrix of Suzuki coupling reactions with different boronic acids. labmanager.com
High-Throughput Screening: Screen the synthesized library for a specific activity or property using automated assays. nih.gov
Data Analysis: Analyze the large datasets generated from HTS to identify structure-activity relationships and select lead compounds for the next round of optimization. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
